molecular formula C9H15NS B13608547 2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide

2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide

Cat. No.: B13608547
M. Wt: 169.29 g/mol
InChI Key: DWTNFKNFZWXHOQ-UHFFFAOYSA-N
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Description

2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide is a chemical compound with the molecular formula C9H15NS and a molecular weight of 169.29 g/mol . This compound features a bicyclic structure, which is a common motif in organic chemistry due to its stability and unique reactivity.

Preparation Methods

The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide typically involves the reaction of bicyclo[2.2.1]heptan-2-yl derivatives with ethanethioamide under specific conditions. One common synthetic route includes the use of bicyclo[2.2.1]heptan-2-yl bromide and ethanethioamide in the presence of a base such as sodium hydride . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Chemical Reactions Analysis

2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The ethanethioamide group can form hydrogen bonds and other interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide can be compared with other bicyclic compounds such as:

These comparisons highlight the unique properties of 2-(Bicyclo[22

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)ethanethioamide

InChI

InChI=1S/C9H15NS/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H2,10,11)

InChI Key

DWTNFKNFZWXHOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CC(=S)N

Origin of Product

United States

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